molecular formula C6H7BrO B1278525 2-Bromocyclohex-2-en-1-one CAS No. 50870-61-6

2-Bromocyclohex-2-en-1-one

Cat. No.: B1278525
CAS No.: 50870-61-6
M. Wt: 175.02 g/mol
InChI Key: KYNHSQQWQIIFTG-UHFFFAOYSA-N
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Description

2-Bromocyclohex-2-en-1-one is an organobromine compound with the molecular formula C₆H₇BrO. It is a reactive compound that belongs to the group of organometallic compounds. This compound is known for its unique structure, which includes a bromine atom attached to a cyclohexene ring with a ketone functional group. It is utilized in various chemical reactions and has significant applications in scientific research and industrial processes .

Scientific Research Applications

2-Bromocyclohex-2-en-1-one has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Bromocyclohex-2-en-1-one plays a significant role in biochemical reactions, particularly in the synthesis of esters and ethers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with polyphosphoric acid, forming esters or ethers when combined with hydrocarbons and alcohols . These interactions are crucial in biochemical pathways where esterification and etherification are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic activities

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form covalent bonds with specific amino acid residues in enzymes leads to changes in enzyme activity and subsequent alterations in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidation, reduction, and hydrolysis reactions, which are essential for its metabolism and excretion . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclohex-2-en-1-one can be synthesized through several methods. One common synthetic route involves the bromination of cyclohex-2-en-1-one. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Bromocyclohex-2-en-1-one is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it particularly useful in reactions where selective substitution or addition is required. Its versatility and reactivity make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-bromocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNHSQQWQIIFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450017
Record name 2-bromocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50870-61-6
Record name 2-bromocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the synthetic applications of 2-bromocyclohex-2-en-1-one, and how does its structure contribute to its reactivity?

A: this compound serves as a versatile building block in organic synthesis, particularly for constructing substituted aromatic compounds like phenols [, ]. Its reactivity stems from the presence of:

    Q2: Can you provide an example of how this compound has been used to synthesize a specific compound?

    A: Researchers utilized this compound in the synthesis of 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene, a compound relevant to materials chemistry []. They achieved this by:

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